

Chemical and physical properties of 4-Pentylphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Pentylphenol

Cat. No.: B079272

[Get Quote](#)

4-Pentylphenol: A Comprehensive Technical Guide

An In-depth Examination of its Chemical and Physical Properties for Researchers, Scientists, and Drug Development Professionals

Introduction: **4-Pentylphenol**, a member of the alkylphenol family, is an organic compound with a phenol ring substituted with a pentyl group at the para position. Its amphiphilic nature, stemming from the hydrophilic phenolic hydroxyl group and the hydrophobic pentyl chain, makes it a compound of interest in various industrial and research applications. It serves as a key intermediate in the synthesis of liquid crystals and is also recognized for its antimicrobial properties. Furthermore, its structural similarity to endogenous estrogens has led to its classification as a potential endocrine-disrupting chemical, warranting detailed investigation into its biological activities and toxicological profile. This guide provides a comprehensive overview of the chemical and physical properties of **4-pentylphenol**, detailed experimental protocols for its characterization, and visualizations of relevant workflows and biological pathways.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **4-pentylphenol** are summarized in the tables below, providing a consolidated reference for researchers.

General and Physical Properties

Property	Value	Reference(s)
CAS Number	14938-35-3	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₁ H ₁₆ O	[1] [5]
Molecular Weight	164.24 g/mol	[1] [5]
Appearance	Clear, light yellow to light brown liquid or solid	[1] [2]
Melting Point	23-25 °C	[1] [3]
Boiling Point	342 °C	[1] [3]
Density	0.960 g/mL at 20 °C	[1] [4]
Refractive Index (n ²⁰ /D)	1.515	[1]
pKa	10.26 ± 0.13 (Predicted)	[1]
Water Solubility	99.99 mg/L at 25 °C	[1]

Solubility Profile

Solvent	Solubility	Reference(s)
Chloroform	Slightly soluble	[1]
Methanol	Slightly soluble	[1]
Organic Solvents	Moderately soluble	[2]

Experimental Protocols

Detailed methodologies for the characterization and analysis of **4-pentylphenol** are crucial for reproducible research. The following sections provide in-depth protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of **4-pentylphenol** by analyzing the chemical shifts and coupling patterns of its protons.

Methodology:

- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Dissolve approximately 10 mg of **4-pentylphenol** in 0.75 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on a Bruker instrument).
 - Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay: 1-2 seconds between scans.
 - Spectral Width: A range sufficient to cover all expected proton signals (e.g., 0-12 ppm).
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **4-pentylphenol**, particularly the hydroxyl and aromatic moieties.

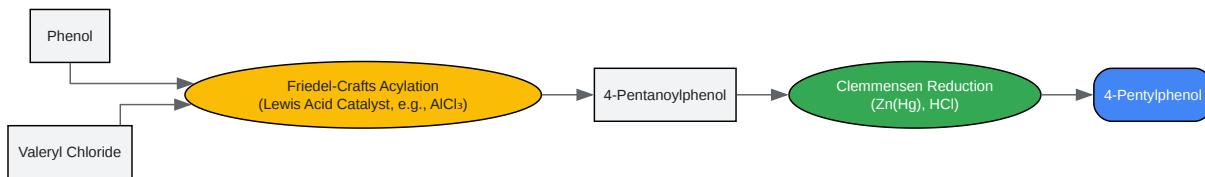
Methodology:

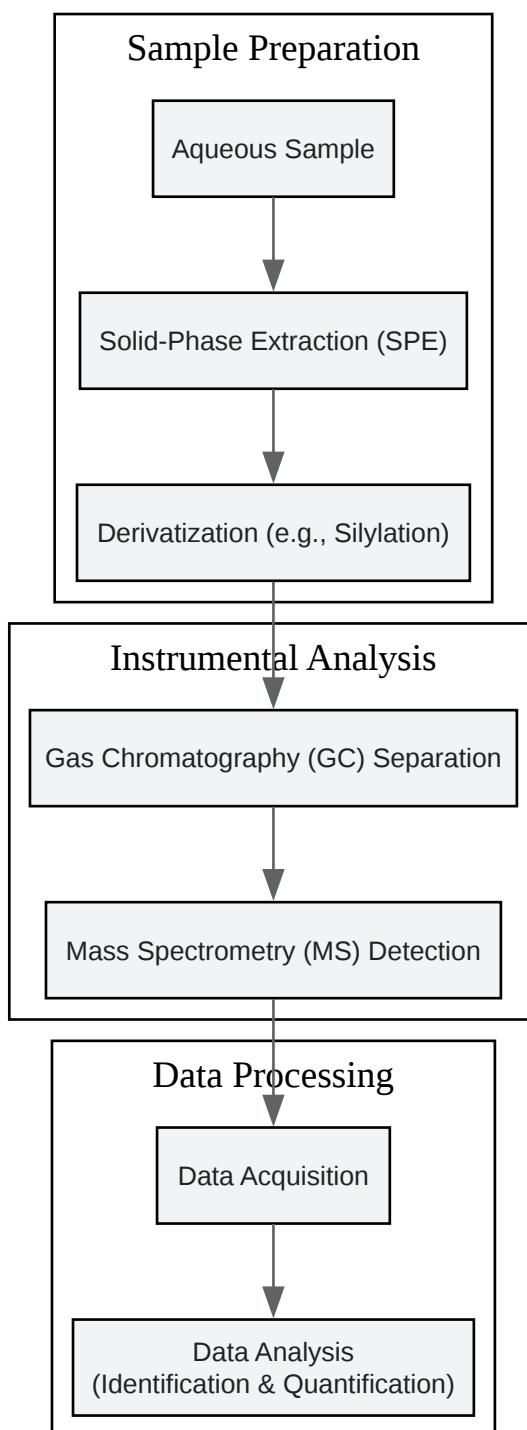
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation (Neat Liquid/Solid):

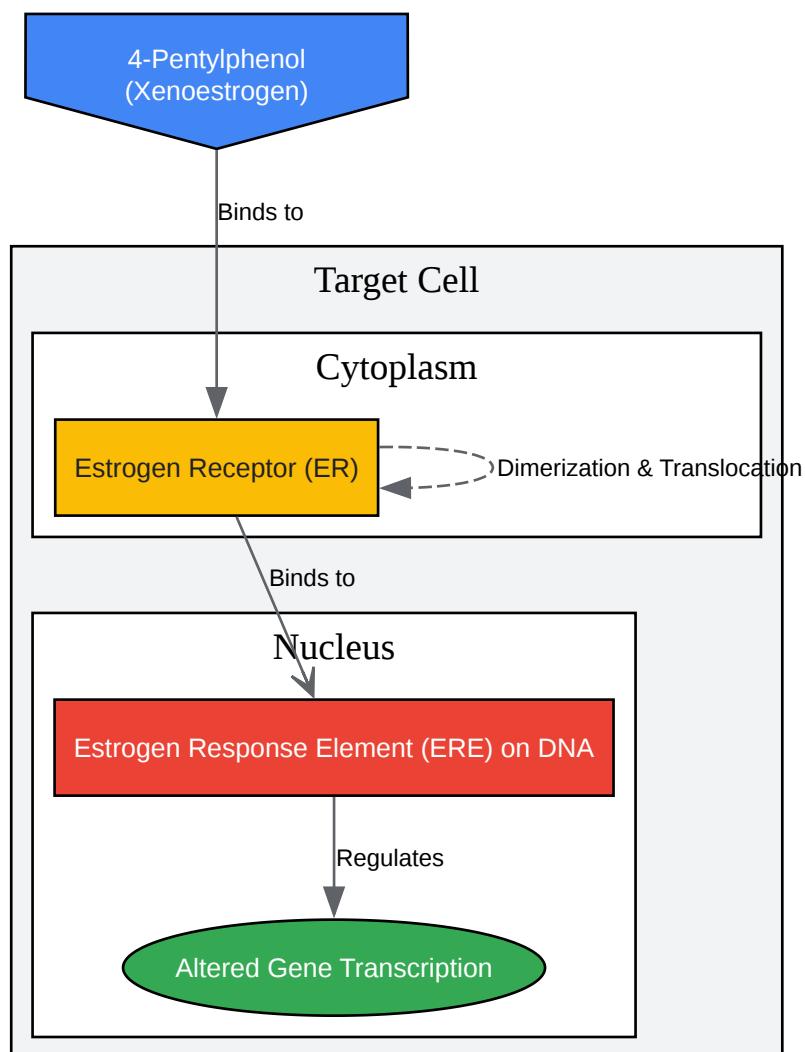
- If the sample is a liquid at room temperature, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- If the sample is a solid, prepare a KBr pellet. Grind 1-2 mg of **4-pentylphenol** with approximately 100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands corresponding to the O-H stretch of the phenol, the C-H stretches of the alkyl chain and aromatic ring, and the C=C stretching vibrations of the aromatic ring.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify **4-pentylphenol** in a sample matrix and to provide structural information through its mass spectrum.


Methodology:


- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Sample Preparation (from an aqueous matrix):
 - Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge. Load the aqueous sample onto the cartridge. Wash with deionized water to remove interferences. Elute **4-pentylphenol** with an organic solvent such as dichloromethane.
 - Derivatization: Concentrate the eluate under a gentle stream of nitrogen. Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat at 70°C for 30 minutes to form the more volatile trimethylsilyl (TMS) derivative.


- GC Conditions:
 - Column: A 30 m x 0.25 mm ID, 0.25 μ m film thickness, 5% phenyl methylpolysiloxane column (or equivalent).
 - Injector: Splitless mode at 250°C.
 - Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for qualitative analysis.
- Data Analysis: Identify the retention time of the derivatized **4-pentylphenol** and analyze its mass spectrum for the molecular ion and characteristic fragment ions.

Mandatory Visualizations

The following diagrams illustrate key workflows and biological pathways related to **4-pentylphenol**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenol, 4-pentyl- [webbook.nist.gov]
- 2. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds [mdpi.com]

- 3. 1H-NMR as a structural and analytical tool of intra- and intermolecular hydrogen bonds of phenol-containing natural products and model compounds - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chemical and physical properties of 4-Pentylphenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079272#chemical-and-physical-properties-of-4-pentylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com